molecular formula C7H14N2O B1417954 (R)-1-ethyl-5-methylpiperazin-2-one CAS No. 1068149-98-3

(R)-1-ethyl-5-methylpiperazin-2-one

Cat. No. B1417954
M. Wt: 142.2 g/mol
InChI Key: HKAYDMPIWDDERB-ZCFIWIBFSA-N
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Description

“®-1-ethyl-5-methylpiperazin-2-one”, also known as EMP, is a cyclic organic compound. It has the empirical formula C7H14N2O and a molecular weight of 142.20 .


Molecular Structure Analysis

The SMILES string for this compound is CCN1CC@@HNCC1=O . The InChI is 1S/C7H14N2O/c1-3-9-5-6(2)8-4-7(9)10/h6,8H,3-5H2,1-2H3/t6-/m1/s1 .


Physical And Chemical Properties Analysis

This compound is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Crystal Structure Analysis

The molecule has been studied for its structural characteristics in various compounds. For instance, Ozbey, Kuş, and Göker (2001) analyzed the crystal structure of a related compound, highlighting the importance of X-ray crystallography in understanding the molecular conformation and interactions in such compounds (Ozbey, Kuş, & Göker, 2001).

Drug Development and Pharmacology

In drug development, derivatives of this molecule have been explored for various therapeutic purposes. For example, Łażewska et al. (2019) discussed the synthesis of triazine derivatives with (R)-1-ethyl-5-methylpiperazin-2-one for potential application in treating conditions related to the serotonin 5-HT6 receptor (Łażewska et al., 2019). Similarly, Zhang Hong-ying (2012) studied its derivatives for their effect on learning and memory reconstruction in mice (Zhang Hong-ying, 2012).

Synthesis and Characterization

Research also focuses on the synthesis and characterization of compounds containing this molecule. Hajlaoui et al. (2012) described the synthesis of organic-inorganic hybrids incorporating chiral diamines, demonstrating the versatility of these compounds in chemical synthesis (Hajlaoui et al., 2012).

Analytical Chemistry

In analytical chemistry, (R)-1-ethyl-5-methylpiperazin-2-one derivatives are used as reagents. Jin et al. (2020) employed a derivative as a derivatization reagent for the ultrasensitive detection of amine enantiomers in HPLC-MS/MS, showing its utility in precise analytical methods (Jin et al., 2020).

properties

IUPAC Name

(5R)-1-ethyl-5-methylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-3-9-5-6(2)8-4-7(9)10/h6,8H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAYDMPIWDDERB-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(NCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@H](NCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659971
Record name (5R)-1-Ethyl-5-methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-ethyl-5-methylpiperazin-2-one

CAS RN

1068149-98-3
Record name (5R)-1-Ethyl-5-methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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